Pharmacopoeial Designation: EP Impurity F vs. USP Nomenclature Gap — A Regulatory Identity Distinction
(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine (CAS 889443-69-0) is formally designated as EP Impurity F under the European Pharmacopoeia monograph for rivastigmine hydrogen tartrate [1]. In contrast, the United States Pharmacopeia (USP) monograph for rivastigmine tartrate lists a different set of specified impurities (Related Compounds A, B, C, D) and does not contain a corresponding USP-named impurity for this structure; the USP impurity table identifies the phenol impurity (RRT 0.28), DPTTA (RRT 0.46), nor impurity (RRT 0.57), carbamate impurity (RRT 4.1), and ether impurity (RRT 6.5), but does not list a methoxy-retaining species [2]. This regulatory divergence means that generic substitution with a USP-listed impurity reference standard is scientifically invalid for EP monograph compliance. The compound's EP-specific identity carries distinct system suitability requirements and relative retention time expectations that differ from USP-based analytical protocols.
| Evidence Dimension | Pharmacopoeial designation and regulatory identity |
|---|---|
| Target Compound Data | EP Impurity F — listed as specified impurity in European Pharmacopoeia monograph for rivastigmine hydrogen tartrate; CAS 889443-69-0 |
| Comparator Or Baseline | USP monograph: No corresponding USP-named impurity; impurity table lists phenol (RRT 0.28, RRF 1.6, NMT 0.3%), DPTTA (RRT 0.46, RRF 0.83, NMT 0.15%), nor impurity (RRT 0.57, RRF 1.2, NMT 0.15%), carbamate (RRT 4.1, RRF 1.3, NMT 0.15%), ether impurity (RRT 6.5, RRF 1.4, NMT 0.15%) [2] |
| Quantified Difference | Mutually exclusive impurity designation systems; EP Impurity F is absent from USP monograph impurity table |
| Conditions | EP monograph vs. USP 35-NF 30 monograph comparison |
Why This Matters
Procurement of this specific EP-designated reference standard is non-negotiable for laboratories operating under EP/EMA regulatory frameworks; USP-based alternatives cannot satisfy EP system suitability or peak identification requirements.
- [1] European Pharmacopoeia (Ph. Eur.). Rivastigmine Hydrogen Tartrate Monograph. EDQM, Strasbourg. View Source
- [2] USP 35-NF 30. Rivastigmine Tartrate Monograph — Organic Impurities, Procedure 1, Impurity Table 1. United States Pharmacopeial Convention, 2012, pp. 4580-4581. View Source
